molecular formula C15H25NO3 B13471835 Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate

Cat. No.: B13471835
M. Wt: 267.36 g/mol
InChI Key: JARAXNSECISCAU-UHFFFAOYSA-N
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Description

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a bicyclo[1.1.1]pentane-containing piperidine derivative with a tert-butyl carbamate (Boc) protecting group and a hydroxyl substituent on the bridgehead carbon. The bicyclo[1.1.1]pentane motif introduces significant steric strain and rigidity, which can enhance metabolic stability and influence binding affinity in medicinal chemistry applications . Its molecular formula is C15H25NO3 (MW: 267.37 g/mol), as listed in Enamine Ltd's building block catalogue .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 4-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-6-4-11(5-7-16)14-8-15(18,9-14)10-14/h11,18H,4-10H2,1-3H3

InChI Key

JARAXNSECISCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)O

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl 4-(Hydroxymethyl)piperidine-1-carboxylate as a Key Intermediate

A closely related intermediate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is synthesized by reacting N-Boc-4-piperidinemethanol with sodium hydride in dimethylformamide (DMF), followed by substitution reactions with various electrophiles to functionalize the piperidine ring. This intermediate serves as a foundation for further coupling.

Step Reagents & Conditions Yield Notes
1 N-Boc-4-piperidinemethanol + NaH in DMF, RT 62% Formation of alkoxide intermediate
2 Reaction with 2-bromo-4-chloro-5-nitropyridine - Functionalization via nucleophilic substitution
3 Workup and purification by silica gel chromatography - Isolation of pure intermediate

Coupling of Hydroxybicyclo[1.1.1]pentane to Piperidine Derivative

The key step involves coupling the hydroxy-substituted bicyclo[1.1.1]pentane to the piperidine ring, often via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, similar piperidine derivatives have been coupled with aryl boronic acids using palladium catalysts under mild conditions. Although direct literature on this exact coupling is limited, analogous methods suggest the following:

Step Reagents & Conditions Yield Notes
1 tert-butyl 4-(bromomethylene)piperidine-1-carboxylate + hydroxybicyclo[1.1.1]pentane derivative 66% Pd-catalyzed Suzuki-type cross-coupling in THF/water, 50°C, 1.5 h
2 Extraction and purification by silica gel chromatography - Isolation of final product

Protection and Deprotection Strategies

The tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is stable under many reaction conditions but can be removed under acidic conditions if needed. This group facilitates selective reactions on the piperidine ring without interference from the amine functionality.

Compound/Step Reagents & Conditions Yield (%) Remarks
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate N-Boc-4-piperidinemethanol + NaH in DMF, RT 62 Intermediate for further functionalization
Coupling with hydroxybicyclo[1.1.1]pentane derivative Pd catalyst, potassium phosphate, THF/water, 50°C, 1.5 h 66 Suzuki-type cross-coupling
  • Molecular formula confirmed as C15H25NO3 with molecular weight 267.36 g/mol.
  • Purity and identity confirmed by chromatographic techniques (silica gel chromatography) and nuclear magnetic resonance (NMR) spectroscopy, including ^13C NMR shifts consistent with the bicyclic and piperidine moieties.
  • Mass spectrometry data typically show expected molecular ion peaks corresponding to the compound.

The preparation of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves multi-step synthesis beginning with the construction of the bicyclo[1.1.1]pentane hydroxy derivative, followed by coupling to a Boc-protected piperidine intermediate via palladium-catalyzed cross-coupling. Reaction conditions typically employ mild temperatures, inert atmospheres, and standard organic solvents such as tetrahydrofuran and dimethylformamide. Purification relies on silica gel chromatography. Yields for key steps range from 60-66%, reflecting the complexity of the molecule. This synthetic approach is supported by data from multiple sources, ensuring a robust and reproducible method for preparing this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites that are inaccessible to more traditional molecules. This can lead to enhanced binding affinity and specificity, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Structural and Functional Differences

Bicyclo[1.1.1]pentane vs. The hydroxyl group in the target compound may participate in hydrogen bonding, enhancing solubility relative to the hydrophobic 4-cyanobenzoyl group in compound 73 .

Substituent Effects on Reactivity: The 4-cyanobenzoyl group in compound 73 introduces electron-withdrawing character, which may stabilize intermediates during synthesis. In contrast, the hydroxyl group in the target compound could necessitate protection/deprotection strategies to prevent undesired reactions . Compound 3b’s linear alkyl chain simplifies synthesis, contributing to its higher yield (86%) compared to compound 73 (74%) .

The bicyclo[1.1.1]pentane protons typically resonate as singlets (e.g., δ 2.09 ppm for compound 73) due to equivalent environments . Compound 3b’s alkyl chain protons show characteristic triplet/triplet splitting patterns (e.g., δ 1.15–1.05 ppm) .

Biological Activity

Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate, with the CAS number 2758005-47-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is C15H25NO3, with a molecular weight of 267.36 g/mol. The compound features a bicyclic structure which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC15H25NO3
Molecular Weight267.36 g/mol
CAS Number2758005-47-7
SMILESO=C(OC(C)(C)C)N1CCC(CC1)C23CC(O)(C2)C3

Biological Activity

Research indicates that compounds like this compound may exhibit significant biological activities, including:

1. Antinociceptive Activity
Studies have demonstrated that related bicyclic compounds can exhibit antinociceptive effects, potentially influencing pain pathways in the central nervous system. For instance, derivatives of bicyclo[1.1.1]pentanes have been investigated for their ability to modulate pain responses in animal models .

2. Enantioselective C–H Functionalization
Research has shown that enantioselective functionalization of bicyclo[1.1.1]pentanes can lead to biologically active compounds with improved efficacy and selectivity . This method allows for the creation of chiral centers that are crucial for biological activity.

3. Targeted Protein Degradation
The compound's structural features make it a candidate for use in PROTAC (Proteolysis Targeting Chimera) development, which is a strategy for targeted protein degradation in therapeutic applications . This approach leverages the compound's ability to bind selectively to target proteins, facilitating their degradation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of related compounds:

Study on Pain Modulation
A study published in a peer-reviewed journal evaluated the antinociceptive effects of various bicyclic compounds, including piperidine derivatives, showing promising results in reducing pain responses in rodent models . The study highlighted the importance of structural modifications in enhancing biological activity.

Enantioselective Synthesis
Another significant research effort explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes using dirhodium catalysts, yielding high enantiomeric excesses and demonstrating the potential for creating complex biologically active molecules .

Q & A

Basic Questions

Q. What are the key structural features and functional groups of tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate?

  • The compound contains a bicyclo[1.1.1]pentane core substituted with a hydroxyl group, a tert-butyl carbamate-protected piperidine ring, and a carboxylate ester. The bicyclo[1.1.1]pentane moiety introduces significant steric strain, while the hydroxyl and carbamate groups enable hydrogen bonding and reactivity in synthetic modifications .
  • Methodological Insight : Use Nuclear Magnetic Resonance (NMR) to confirm the stereochemistry and substituent positions. For example, in related bicyclo[1.1.1]pentane derivatives, 1^1H NMR signals for bridgehead protons appear as singlets due to symmetry, while hydroxyl protons exhibit broad peaks at ~2–3 ppm .

Q. How can the compound be synthesized, and what are common purification techniques?

  • Synthetic Route : A typical approach involves coupling a pre-functionalized bicyclo[1.1.1]pentane fragment (e.g., 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid) with tert-butyl piperidine-1-carboxylate via amidation or esterification. Reaction conditions often require anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) and catalysts like HATU or DCC .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexanes (e.g., 50:1 DCM:EtOAc) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using High-Resolution Mass Spectrometry (HRMS) .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation : Wear nitrile gloves, chemical-resistant lab coats, and P95/P100 respirators to prevent inhalation of fine particles. Use fume hoods for reactions involving volatile solvents.
  • Emergency Response : In case of skin contact, wash immediately with soap and water. For eye exposure, irrigate with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How does the steric strain of the bicyclo[1.1.1]pentane moiety influence reactivity in cross-coupling reactions?

  • The bicyclo[1.1.1]pentane core imposes severe steric constraints, limiting traditional cross-coupling approaches (e.g., Suzuki-Miyaura). Instead, radical-based reactions or photocatalytic methods are preferred. For example, HAT (Hydrogen Atom Transfer) processes using N-pyridyl radical cations can functionalize the bridgehead position with aryl or carbonyl groups while preserving the bicyclic framework .
  • Experimental Design : Optimize reaction conditions (e.g., light intensity, catalyst loading) using Design of Experiments (DoE) to balance yield and selectivity. Monitor reaction progress via TLC or LC-MS .

Q. How can structural analogs of this compound be designed to enhance biological activity?

  • Bioisostere Strategy : Replace the hydroxyl group with bioisosteres like fluorinated or amino substituents to improve metabolic stability. For example, tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate derivatives show enhanced receptor-binding affinity in preclinical models .
  • Structure-Activity Relationship (SAR) : Synthesize analogs via reductive amination or nucleophilic substitution. Screen against target enzymes (e.g., kinases) using fluorescence polarization assays or surface plasmon resonance (SPR) .

Q. How can crystallographic data resolve contradictions in reported conformational studies?

  • Crystallographic Analysis : Use SHELXL for small-molecule refinement to determine accurate bond lengths and angles. The tert-butyl group often induces crystallographic disorder; apply restraints during refinement to improve model accuracy.
  • Data Interpretation : Compare experimental data (XRD) with computational models (DFT) to validate conformations. For example, discrepancies in dihedral angles may arise from solvent effects during crystallization .

Q. What advanced analytical techniques are critical for characterizing degradation products?

  • LC-HRMS/MS : Identify degradation pathways (e.g., hydrolysis of the carbamate group) under accelerated stability conditions (40°C/75% RH). Use collision-induced dissociation (CID) to fragment ions and assign structures.
  • NMR Dynamics : Perform 13^{13}C NMR relaxation studies to probe rotational mobility of the bicyclo[1.1.1]pentane core, which correlates with thermal degradation rates .

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